N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c21-15-4-2-14(3-5-15)16-8-20(24-11-23-16)28-10-19(25)22-9-13-1-6-17-18(7-13)27-12-26-17/h1-8,11H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBKYDJOPDXZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC(=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 359.43 g/mol. The IUPAC name reflects its structural components, emphasizing the functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many derivatives have shown activity against specific kinases involved in cancer progression, particularly EGFR (epidermal growth factor receptor) and other tyrosine kinases.
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may also affect the cell cycle, leading to growth inhibition in cancer cell lines.
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings from various studies:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Compound C | MCF7 | 4.52 | Cell Cycle Arrest |
| Doxorubicin | HepG2 | 7.46 | Standard Reference |
| Doxorubicin | HCT116 | 8.29 | Standard Reference |
Case Studies
- Case Study on HepG2 Cells : A derivative with structural similarities to this compound was tested against HepG2 cells, showing an IC50 value of 2.38 µM, indicating potent antitumor activity compared to standard treatments like doxorubicin .
- Mechanistic Insights : In vitro studies revealed that these compounds could effectively inhibit EGFR signaling pathways, leading to reduced proliferation rates in cancer cells and increased rates of apoptosis as evidenced by annexin V-FITC assays .
Comparison with Similar Compounds
Structural Analog 1: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
- Core Structure: Shares the benzodioxole-methyl-acetamide backbone but replaces the pyrimidinyl-thio group with a bromothiophene-methylamino substituent.
- Synthesis : Synthesized via reductive amination of 5-bromothiophene-2-carbaldehyde with sodium triacetoxyborohydride (STAB), yielding 58 mg (56% yield) after RP-HPLC purification .
- Key Differences: The bromothiophene group introduces bulkier hydrophobic character compared to the fluorophenyl-pyrimidine moiety. The amino linkage (vs.
Structural Analog 2: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165)
- Core Structure: Similar acetamide backbone but substitutes the pyrimidinyl-thio group with a 2-bromobenzyl-methylamino group.
- Synthesis : Prepared via reductive amination of 2-bromobenzaldehyde, yielding 37 mg (quantitative) after column chromatography .
- Lack of a pyrimidine ring reduces opportunities for π-π stacking interactions.
Structural Analog 3: 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide (4a)
- Core Structure : Features a thiadiazole-thio linker instead of a pyrimidinyl-thio group.
- Synthesis : Synthesized via nucleophilic substitution between 1,3,4-thiadiazole-2-thiol and 2-chloroacetamide, yielding a golden-colored solid (56% yield) .
- Key Differences :
- The trifluoromethylphenyl group increases lipophilicity and metabolic resistance.
- Thiadiazole ring introduces additional hydrogen-bond acceptors compared to pyrimidine.
Anticonvulsant Activity
- Compound 5j (triazole-thio analog): Exhibited ED50 values of 54.8 mg/kg (MES test) and 52.8 mg/kg (scPTZ test), with a protective index (PI) of 9.30, outperforming standard drugs .
- Implication : The thioether linkage in the target compound may similarly enhance CNS penetration and anticonvulsant efficacy.
Anti-inflammatory and Analgesic Activity
- Compound 5d (benzothiazole analog): Demonstrated potent anti-inflammatory activity, while 5e showed superior analgesia .
- Implication : The benzodioxole and fluorophenyl groups in the target compound may synergize for dual anti-inflammatory/analgesic effects.
Physicochemical and Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
